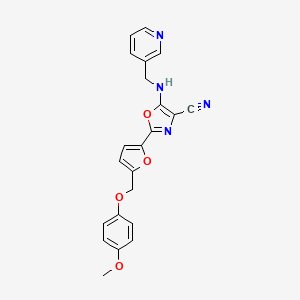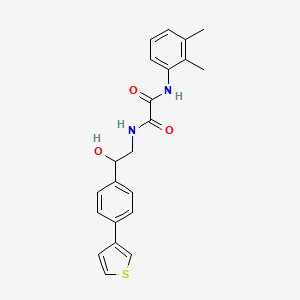
Methyl 2,5-difluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves complex chemical processes that integrate fluorine atoms into the molecular structure, enhancing the molecule's reactivity and stability. For instance, the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene exhibit enhanced optical transparency, solubility, and thermal properties due to the presence of trifluoromethyl groups (Chen, Su, & Hsiao, 2020). Additionally, the economical synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate showcases a process that emphasizes safe, cost-effective production methods (Mulder et al., 2013).
Molecular Structure Analysis
The molecular structure of related fluorinated molecules, like Methyl Trifluoromethanesulfonate, reveals the conformational properties of sulfonates and the impact of fluorine atoms on the molecular geometry. The gas-phase structure investigated through electron diffraction and quantum chemical calculations indicates a specific gauche conformation influenced by fluorine atoms (Trautner et al., 1999).
Chemical Reactions and Properties
Fluorinated compounds engage in various chemical reactions, demonstrating unique reactivity patterns due to the presence of fluorine atoms. Electrophilic difluoro(phenylthio)methylation showcases the generation, stability, and reactivity of α-fluorocarbocations, highlighting the fundamental understanding of difluoro(phenylthio)methylated products' reactivity and stability (Betterley et al., 2013).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, dielectric constant, and moisture adsorption, are significantly enhanced by the incorporation of fluorine atoms. The synthesis and characterization of pendant methyl fluorinated polyimides highlight these improvements, offering better performance in various applications (Chen, Su, & Hsiao, 2020).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are marked by high stability and reactivity, making them valuable in synthesis and chemical reactions. For example, the development of a safe and economical synthesis method for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate emphasizes the chemical properties that make fluorinated compounds desirable for novel anti-infective agents (Mulder et al., 2013).
科学的研究の応用
Rotational Spectrum Analysis
Methyl 2,5-difluoronicotinate's structural analog, 2,5-difluorotoluene, has been studied using a Molecular Beam Fourier Transform Microwave spectrometer. This research provided insights into the internal rotation of the methyl group, which is relevant for understanding the molecular dynamics of related compounds like Methyl 2,5-difluoronicotinate (Nair et al., 2017).
Environmental and Health Impact Studies
Studies on Perfluoroalkyl Substances (PFASs), which are structurally related to Methyl 2,5-difluoronicotinate, have shown potential impacts on human reproductive health and sperm DNA methylation levels. These findings are relevant for assessing the environmental and health implications of related fluorinated compounds (Leter et al., 2014).
Catalysis and Chemical Synthesis
Research on 2,5-Furandicarboxylic acid (FDCA) and its derivatives, including methyl esters similar to Methyl 2,5-difluoronicotinate, demonstrates their potential in catalysis and chemical synthesis. These studies are significant for developing new chemical processes and materials (Deng et al., 2014).
Synthesis of Organofluoro Compounds
Methyl 2,5-difluoronicotinate and its analogs are used in synthesizing various organofluoro compounds. This research highlights the versatility of these compounds in creating diverse chemical structures (Sun et al., 2016).
Photoredox Catalysis
Studies on methyl fluorosulfonyldifluoroacetate, a compound with structural similarities to Methyl 2,5-difluoronicotinate, have explored its use in photoredox catalysis. This research contributes to the development of novel photochemical reactions (Yu et al., 2016).
Safety and Hazards
Methyl 2,5-difluoronicotinate is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of Methyl 2,5-difluoronicotinate, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of Methyl 2,5-difluoronicotinate’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For Methyl 2,5-difluoronicotinate, it is recommended to store the compound in an inert atmosphere at room temperature . .
特性
IUPAC Name |
methyl 2,5-difluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUWHYMFMRSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoronicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

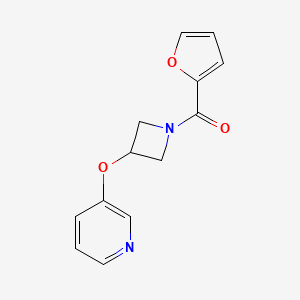
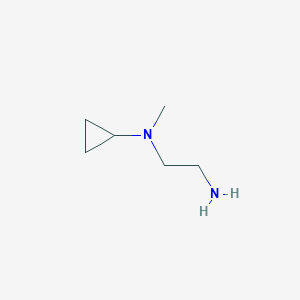
![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

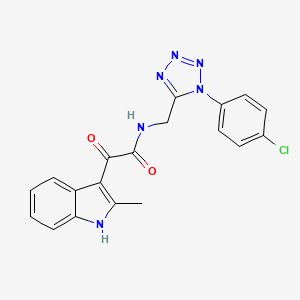
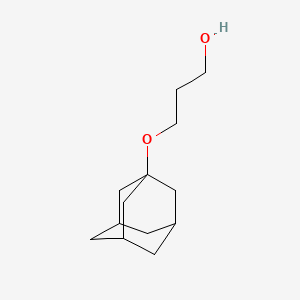
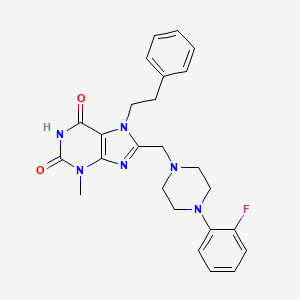
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
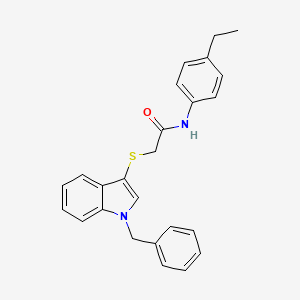
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
